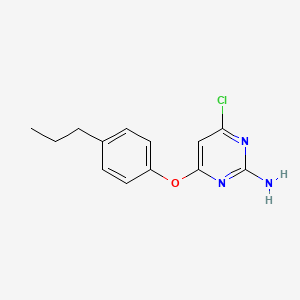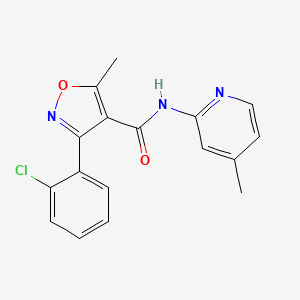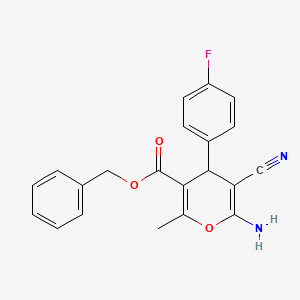![molecular formula C23H13NO5 B11116981 4-{[2-(3-ethynylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B11116981.png)
4-{[2-(3-ethynylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(3-ethynylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid moiety linked to a phthalimide derivative, which is further substituted with an ethynyl group on the phenyl ring. The unique structure of this compound makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(3-ethynylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid typically involves multiple steps:
Formation of the Phthalimide Core: The phthalimide core can be synthesized by the condensation of phthalic anhydride with ammonia or a primary amine.
Substitution with Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a halogenated phenyl derivative is coupled with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of Benzoic Acid Moiety: The final step involves the esterification or etherification of the phthalimide derivative with a benzoic acid derivative under suitable conditions, such as using a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can target the phthalimide core, potentially converting it to a phthalamide or phthalic acid derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups like nitro, sulfonic acid, or halogens.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: Its unique structure may allow it to act as a ligand in catalytic reactions.
Biology
Bioconjugation: The compound can be used to link biomolecules for studying biological processes.
Drug Development:
Medicine
Therapeutics: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Diagnostics: Used in the development of diagnostic tools and imaging agents.
Industry
Materials Science: Utilized in the creation of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-{[2-(3-ethynylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions, while the phthalimide core can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester
- 4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
Uniqueness
Compared to similar compounds, 4-{[2-(3-ethynylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid stands out due to the presence of the ethynyl group, which can enhance its reactivity and binding properties. This makes it a valuable compound for various applications, particularly in fields requiring high specificity and reactivity.
Properties
Molecular Formula |
C23H13NO5 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
4-[2-(3-ethynylphenyl)-1,3-dioxoisoindol-5-yl]oxybenzoic acid |
InChI |
InChI=1S/C23H13NO5/c1-2-14-4-3-5-16(12-14)24-21(25)19-11-10-18(13-20(19)22(24)26)29-17-8-6-15(7-9-17)23(27)28/h1,3-13H,(H,27,28) |
InChI Key |
VPHGWNWXBFLCJO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylhexanamide](/img/structure/B11116904.png)
![2-(4-fluorophenyl)-N-(2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethyl)acetamide](/img/structure/B11116906.png)
![2-Ethoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11116913.png)
![2-cyclopropyl-1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11116929.png)
![2-[2-(2-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11116934.png)


![(3-Chloro-1-benzothiophen-2-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11116937.png)
![4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B11116942.png)
![2-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11116950.png)


![2-[(E)-(2-{4-(4-methylpiperazin-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B11116968.png)
![6-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11116976.png)
